4,4'-Methylenebispyrocatechol

Description

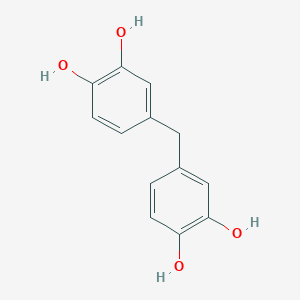

Structure

3D Structure

Properties

IUPAC Name |

4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,14-17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOBECRWBXYXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434935 | |

| Record name | 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-78-0 | |

| Record name | 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4'-Methylenebispyrocatechol CAS number and properties

CAS Number: 14235-78-0

Abstract

4,4'-Methylenebispyrocatechol, also known by its IUPAC name 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol, is a polycyclic phenol that has been identified as a naturally occurring compound in the red alga Odonthalia corymbifera. Despite its defined chemical structure and natural origin, publicly available data on its specific physical properties, synthetic methodologies, and biological activities, including its effects on cellular signaling pathways, is notably scarce. This technical guide provides a comprehensive summary of the currently available information for researchers, scientists, and professionals in drug development, while also highlighting the significant gaps in the existing scientific literature.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 14235-78-0 | PubChem[1] |

| IUPAC Name | 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | PubChem[1] |

| Molecular Formula | C₁₃H₁₂O₄ | PubChem[1] |

| Molecular Weight | 232.23 g/mol | PubChem[1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available |

Synthesis and Isolation

Chemical Synthesis

A specific, detailed experimental protocol for the chemical synthesis of this compound is not described in the current scientific literature. General synthetic strategies for related bis-pyrocatechol compounds may involve the condensation of pyrocatechol with a methylene source, but a validated procedure for this specific isomer is not available.

Natural Source and Isolation

This compound has been reported to be a constituent of the red alga Odonthalia corymbifera[1]. However, a detailed experimental protocol for its isolation and purification from this natural source has not been published. Research on Odonthalia corymbifera has often focused on the isolation and biological activities of its brominated phenolic compounds.

Biological Activity and Signaling Pathways

There is a significant lack of research on the biological activity of this compound. While related pyrocatechol derivatives have been investigated for their antioxidant and anti-inflammatory properties, no specific studies have been found that detail the biological effects or the mechanism of action of this compound. Consequently, there is no information available regarding its influence on any cellular signaling pathways.

Experimental Protocols

Due to the absence of published research on the synthesis, isolation, or biological evaluation of this compound, no detailed experimental protocols can be provided at this time.

Signaling Pathways and Experimental Workflows

As there is no available information on the interaction of this compound with any biological pathways, the creation of signaling pathway diagrams is not possible. Similarly, without published experimental studies, diagrams of experimental workflows cannot be generated.

Future Directions

The lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Development of a robust synthetic route to enable further study of the compound.

-

Establishment of an efficient protocol for its isolation from Odonthalia corymbifera.

-

Comprehensive evaluation of its biological activities , including but not limited to its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

-

Investigation into its mechanism of action and its effects on key cellular signaling pathways, which could unveil potential therapeutic applications.

Conclusion

This compound is a structurally defined natural product with a validated CAS number. However, a thorough review of the scientific literature reveals a significant void in our understanding of its physicochemical properties, synthesis, and biological functions. This guide serves to consolidate the limited available information and to underscore the need for foundational research to unlock the potential of this molecule for applications in drug discovery and other scientific fields.

References

Spectroscopic Characterization of 4,4'-Methylenebispyrocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 4,4'-Methylenebispyrocatechol, a molecule of interest in various research domains, including drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Furthermore, it details standardized experimental protocols for obtaining and interpreting this data, offering a foundational framework for researchers synthesizing and characterizing this molecule.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and symmetrical.

-

Aromatic Protons (Ar-H): The protons on the catechol rings will likely appear in the aromatic region of the spectrum, typically between δ 6.5 and 7.0 ppm. Due to the substitution pattern, a complex splitting pattern (e.g., doublets or multiplets) is anticipated for these protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and should give rise to a single peak, a singlet, in the region of δ 3.8 - 4.2 ppm.

-

Hydroxyl Protons (-OH): The four hydroxyl protons are expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically observed between δ 4.0 and 7.0 ppm.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Aromatic Carbons (Ar-C): The carbon atoms of the two catechol rings will produce several signals in the aromatic region (δ 110-160 ppm). Carbons bearing hydroxyl groups will be the most downfield-shifted.

-

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to appear as a single peak in the aliphatic region, likely between δ 30 and 40 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.5 - 7.0 | m | 6H | Ar-H |

| Methylene | 3.8 - 4.2 | s | 2H | -CH₂- |

| Hydroxyl | 4.0 - 7.0 (broad) | s | 4H | -OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic | 110 - 160 | Ar-C | ||

| Methylene | 30 - 40 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, indicating hydrogen bonding.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic rings.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methylene (-CH₂) group.

-

C=C Stretch (Aromatic): Several sharp, medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected for the C-O stretching of the phenol groups.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3010-3100 | Medium, Sharp | Aromatic C-H Stretch |

| 2850-2960 | Medium, Sharp | Aliphatic C-H Stretch |

| 1450-1600 | Medium to Weak, Sharp | Aromatic C=C Stretch |

| 1200-1300 | Strong, Sharp | Phenolic C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₃H₁₂O₄), which is 232.23 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for bisphenols involve cleavage of the methylene bridge. This would likely result in fragments corresponding to the catechol moiety and related structures. The loss of water (H₂O) from the molecular ion is also a possibility.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 232 | Molecular Ion [M]⁺ |

| 214 | [M - H₂O]⁺ |

| 123 | [HOC₆H₃(OH)CH₂]⁺ |

| 110 | [HOC₆H₄OH]⁺ (Catechol radical cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for obtaining high-quality NMR spectra of a solid organic compound involves dissolving it in a suitable deuterated solvent.[1][2]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[3][4]

Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum can be used directly.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Data Processing: A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common and effective method for the mass spectrometric analysis of relatively volatile and thermally stable organic compounds.[5][6]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Detailed experimental workflow for the spectroscopic analysis of this compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of 4,4'-Methylenebispyrocatechol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of 4,4'-Methylenebispyrocatechol, a molecule of interest in materials science and pharmacology. Due to a lack of publicly available crystallographic data for this specific compound, this paper presents a proposed synthesis protocol and discusses the known biological activities of structurally related methylene-bridged bisphenols. This guide is intended for researchers, scientists, and drug development professionals working with phenolic compounds and potential endocrine disruptors.

Introduction

This compound, also known as 4,4'-Methylenedibenzene-1,2-diol, is an organic compound featuring two catechol rings linked by a methylene bridge. Its structural similarity to bisphenol A (BPA) and other bisphenols suggests potential applications and biological effects that warrant investigation. Catechol and its derivatives are known for their antioxidant properties and their role as precursors in the synthesis of polymers and pharmaceuticals. The methylene bridge introduces a specific conformational flexibility that can influence the molecule's interaction with biological targets.

This document aims to provide a detailed technical resource by outlining a plausible experimental protocol for the synthesis and crystallization of this compound, summarizing the biological activities of related compounds, and presenting a potential signaling pathway through which such molecules may exert their effects.

Crystal Structure and Physicochemical Properties

As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, quantitative data on its unit cell parameters, space group, and atomic coordinates are not available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[(3,4-dihydroxyphenyl)methyl]benzene-1,2-diol | PubChem |

| Molecular Formula | C₁₃H₁₂O₄ | PubChem |

| Molecular Weight | 232.23 g/mol | PubChem |

| CAS Number | 14235-78-0 | Sinfoo |

Note: The molecular formula C8H5ClN2O provided by one source[1] appears to be incorrect based on the chemical structure and name.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the acid-catalyzed condensation of catechol with formaldehyde. This method is analogous to the synthesis of other methylene-bridged phenolic compounds.[2]

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Methanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (2.0 equivalents) in methanol.

-

Slowly add concentrated hydrochloric acid to the solution to act as a catalyst.

-

While stirring, add formaldehyde solution (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

-

Filter the precipitate and wash with cold distilled water to remove any unreacted starting materials and the acid catalyst.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Proposed Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or controlled cooling methods.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an acetone/water mixture).

-

Allow the solution to cool slowly to room temperature.

-

For slower crystal growth, the container can be loosely covered and left undisturbed for several days to allow for slow evaporation of the solvent.

-

Alternatively, the saturated solution can be placed in a freezer to induce crystallization.

-

Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.

Biological Activity of Structurally Related Bisphenols

While no specific biological activity data for this compound has been found, its structural similarity to other bisphenols, such as Bisphenol A (BPA), Bisphenol AF (BPAF), and Bisphenol F (BPF), suggests that it may exhibit similar endocrine-disrupting properties.[3][4] These compounds are known to possess estrogenic activity, meaning they can mimic the effects of the natural hormone estrogen in the body.[1]

The estrogenic activity of bisphenols is a significant concern due to their widespread use and potential adverse health effects, including impacts on the reproductive, nervous, and immune systems.[3][5] Bisphenols can bind to estrogen receptors, including the nuclear estrogen receptor alpha (ERα) and the G protein-coupled estrogen receptor (GPER).[1][6]

Binding to these receptors can trigger downstream signaling cascades, such as the extracellular signal-regulated kinase (Erk) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways.[7][8] Activation of these pathways can lead to changes in gene expression and cellular responses, including cell proliferation.[1][7]

Potential Signaling Pathway

The following diagram illustrates a potential signaling pathway for the estrogenic activity of bisphenols, which may be relevant for this compound.

Caption: Potential estrogenic signaling pathway of bisphenols.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a foundational understanding of the compound based on available information for structurally similar molecules. The proposed synthesis and crystallization protocols offer a starting point for researchers aiming to produce and characterize this compound. The discussion of the biological activities of related bisphenols highlights the potential for this compound to act as an endocrine disruptor, warranting further investigation into its toxicological profile. The provided signaling pathway diagram offers a visual hypothesis for its mechanism of action, which can guide future research in this area. Further experimental studies are crucial to fully elucidate the structure, properties, and biological effects of this compound.

References

- 1. Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4281090A - Catechol resins for the shell process - Google Patents [patents.google.com]

- 3. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Bisphenol A (BPA) Toxicity Updates: Controversy Is Not Over Yet [mjfmct.journals.ekb.eg]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-depth Technical Guide to the Solubility of 4,4'-Methylenebispyrocatechol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility of 4,4'-Methylenebispyrocatechol in organic solvents. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this compound. Consequently, this document serves as a practical guide for researchers to experimentally determine the solubility of this compound. It provides detailed experimental protocols for established methods of solubility determination, including isothermal saturation coupled with gravimetric, UV/Vis spectroscopic, or High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, this guide presents a structured framework for the systematic screening of solvents and a standardized format for data presentation to facilitate comparative analysis and ensure reproducibility.

Introduction

This compound is a chemical compound of interest in various research and development sectors. A fundamental physicochemical property governing its utility in applications such as drug formulation, chemical synthesis, and material science is its solubility in organic solvents. The extent to which a compound dissolves in a solvent dictates its bioavailability, reaction kinetics, and processability.

Recommended Organic Solvents for Solubility Screening

The selection of appropriate solvents is a critical first step in determining the solubility profile of a compound. It is recommended to screen a range of solvents with varying polarities to obtain a comprehensive understanding of the solute-solvent interactions. The following table categorizes a selection of common organic solvents by their polarity, which can be used as a starting point for the solubility screening of this compound.

Table 1: Recommended Organic Solvents for Solubility Screening of this compound

| Polarity Category | Solvent |

| Non-Polar | n-Hexane |

| Cyclohexane | |

| Toluene | |

| Polar Aprotic | Dichloromethane |

| Tetrahydrofuran (THF) | |

| Ethyl Acetate | |

| Acetone | |

| Acetonitrile | |

| Dimethylformamide (DMF) | |

| Dimethyl Sulfoxide (DMSO) | |

| Polar Protic | Methanol |

| Ethanol | |

| Isopropanol | |

| Water |

Experimental Protocols for Solubility Determination

The following protocols describe the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[1][2] This method involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.

General Procedure for Isothermal Saturation (Shake-Flask Method)

The shake-flask method is a common application of the isothermal saturation principle.[3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pipettes and other standard laboratory glassware

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed glass vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 48 hours is often adequate.[3][4][5] It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant solute concentration in consecutive measurements.

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container to remove all undissolved solid particles. This step is critical to prevent the undissolved solid from artificially inflating the measured concentration.

-

Determine the concentration of this compound in the filtrate using one of the analytical methods described below.

Analytical Method 1: Gravimetric Analysis

The gravimetric method is a straightforward technique for determining the concentration of a solute in a saturated solution.[6][7][8]

Procedure:

-

Accurately weigh the filtered saturated solution obtained from the isothermal saturation procedure.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven at a temperature below the decomposition point of the solute).

-

Once the solvent is completely removed, weigh the remaining solid residue (this compound).

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / (mass of saturated solution - mass of residue)) * 100

Solubility (g/L) = (mass of residue / volume of filtrate)

Analytical Method 2: UV/Vis Spectroscopic Analysis

UV/Vis spectroscopy can be used to determine the concentration of a chromophoric compound like this compound in solution.[4][5][9]

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV/Vis spectrum to identify the λmax.[4][9]

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Take the filtered saturated solution obtained from the isothermal saturation procedure and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample. .

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Analytical Method 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[10][11][12]

Procedure:

-

Develop an HPLC Method:

-

Select an appropriate HPLC column and mobile phase for the separation and quantification of this compound.

-

Optimize the chromatographic conditions (e.g., flow rate, injection volume, detector wavelength) to obtain a sharp, well-resolved peak for the analyte.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Take the filtered saturated solution obtained from the isothermal saturation procedure and dilute it with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Data Presentation

To ensure clarity and facilitate comparison, all experimentally determined solubility data for this compound should be summarized in a structured table.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L) | Solubility (mol/L) | Analytical Method Used |

| e.g., Methanol | e.g., 25 | e.g., HPLC | |||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |||

| e.g., Toluene | e.g., 25 | e.g., UV/Vis | |||

| ... (add other solvents) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols for the isothermal saturation method coupled with gravimetric, UV/Vis spectroscopic, or HPLC analysis, researchers can generate reliable and reproducible solubility data. The standardized data presentation format and the visualized experimental workflow are intended to promote consistency and facilitate the dissemination of these crucial physicochemical parameters within the scientific community. The generation of this data will be invaluable for the future development and application of this compound in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. sciforum.net [sciforum.net]

An In-depth Technical Guide on the Antioxidant Mechanism of 4,4'-Methylenebispyrocatechol

A comprehensive review of the current scientific understanding of 4,4'-Methylenebispyrocatechol as an antioxidant, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyphenol that, due to its catechol moieties, is anticipated to possess significant antioxidant properties. The presence of multiple hydroxyl groups on its aromatic rings suggests a capacity to donate hydrogen atoms or electrons to neutralize free radicals, a hallmark of potent antioxidant activity. This technical guide aims to provide a detailed overview of the antioxidant mechanisms of this compound, drawing upon established principles of antioxidant chemistry and the known activities of structurally related catechol compounds.

Core Antioxidant Mechanisms

The antioxidant action of this compound is expected to be multifaceted, primarily involving direct scavenging of free radicals and chelation of transition metal ions that can catalyze oxidative reactions.

Free Radical Scavenging

The fundamental mechanism of antioxidant activity for phenolic compounds like this compound is their ability to interrupt the chain reactions of free radicals. This is achieved through the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing further oxidative damage to cellular components like lipids, proteins, and DNA.

The pyrocatechol (catechol) structure is particularly effective in this role. Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of a second hydroxyl group in the ortho position further enhances this stability.

A proposed mechanism for the free radical scavenging activity of this compound is depicted below:

Caption: Proposed mechanism of free radical scavenging by this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. The catechol structure of this compound is an excellent chelating agent for these metal ions. By binding to the metal ions, it can prevent them from participating in redox cycling and the subsequent formation of free radicals.

The two adjacent hydroxyl groups on each catechol ring can form a stable complex with a metal ion, effectively sequestering it.

Caption: Proposed mechanism of metal ion chelation by this compound.

Potential Effects on Antioxidant Signaling Pathways

While direct experimental evidence for this compound is lacking, it is plausible that, like other polyphenols, it could modulate endogenous antioxidant defense mechanisms. This could involve the activation of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxifying enzymes.

Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine the antioxidant capacity of this compound, a battery of in vitro assays would be required. The following are standard, widely accepted protocols that would be suitable for this purpose.

Table 1: Experimental Protocols for In Vitro Antioxidant Assays

| Assay | Principle | Brief Methodology |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature. The absorbance is measured at approximately 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), leading to a decrease in its characteristic blue-green color. | The ABTS•⁺ is generated by reacting ABTS stock solution with potassium persulfate. The ABTS•⁺ solution is then diluted to a specific absorbance. This compound is added to the ABTS•⁺ solution, and the absorbance is measured at approximately 734 nm after a set incubation period. The percentage of inhibition is calculated, and the IC50 value is determined. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This compound is added to the FRAP reagent, and the mixture is incubated. The absorbance of the blue-colored product is measured at approximately 593 nm. The antioxidant capacity is expressed as ferric reducing equivalents. |

| Metal Chelating Activity Assay | Determines the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing the formation of the Fenton reaction-initiating Fe²⁺-ferrozine complex. | This compound is mixed with a solution of FeCl₂. Ferrozine is then added to the mixture. The absorbance of the Fe²⁺-ferrozine complex is measured at approximately 562 nm. The percentage of inhibition of complex formation is calculated, representing the metal chelating activity. |

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is currently available in the scientific literature, the following table presents hypothetical quantitative data to illustrate how the results of the aforementioned assays would be presented. These values are based on the expected high antioxidant potential of a catechol-containing compound.

Table 2: Hypothetical Quantitative Antioxidant Activity of this compound

| Assay | Parameter | Hypothetical Value | Standard (e.g., Ascorbic Acid) |

| DPPH Radical Scavenging | IC50 (µg/mL) | 15.5 | 5.2 |

| ABTS Radical Cation Scavenging | IC50 (µg/mL) | 8.2 | 3.1 |

| FRAP | Ferric Reducing Power (µM Fe(II)/mg) | 1800 | 2500 |

| Metal Chelating Activity | IC50 (µg/mL) | 50.8 | 10.5 (EDTA) |

Conclusion

Based on its chemical structure, this compound is predicted to be a potent antioxidant. Its primary mechanisms of action are likely to be direct scavenging of free radicals through hydrogen atom donation, stabilized by its catechol moieties, and the chelation of pro-oxidant transition metal ions. Furthermore, it may have the potential to modulate endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway.

To validate these hypotheses and fully characterize the antioxidant profile of this compound, rigorous experimental investigation using the standardized assays outlined in this guide is essential. Such research would provide the quantitative data necessary to confirm its efficacy and potential for application in the fields of pharmaceuticals, nutraceuticals, and materials science where antioxidant properties are desirable. Future studies should also focus on its effects in cellular and in vivo models to understand its bioavailability, metabolism, and overall physiological impact.

Methylenebispyrocatechol Compounds: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenebispyrocatechol compounds, characterized by two catechol rings linked by a methylene bridge, represent a promising class of molecules with significant therapeutic potential. This technical guide explores the prospective applications of these compounds, drawing upon data from structurally related molecules to highlight their potential as anti-inflammatory, antioxidant, neuroprotective, and anticancer agents. This document provides a comprehensive overview of their potential mechanisms of action, detailed experimental protocols for their evaluation, and quantitative data to support further research and development.

Core Compound Structure

The fundamental structure of methylenebispyrocatechol consists of two pyrocatechol (1,2-dihydroxybenzene) moieties connected by a methylene (-CH2-) group. The linkage is typically at the 4-position of each catechol ring, forming 4,4'-methylenebis(pyrocatechol).

Figure 1: Chemical structure of 4,4'-methylenebis(pyrocatechol).

Potential Therapeutic Applications

Based on the activities of structurally similar phenolic compounds, methylenebispyrocatechols are anticipated to exhibit a range of valuable biological effects.

Anti-inflammatory Activity

The anti-inflammatory potential of methylenebispyrocatechol compounds is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Furthermore, their antioxidant properties likely contribute to their anti-inflammatory effects by mitigating oxidative stress, a key component of inflammation. A crucial mechanism is the potential inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The catechol moieties in methylenebispyrocatechol are excellent hydrogen donors, enabling them to scavenge free radicals effectively. This antioxidant capacity can protect cells from oxidative damage, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Neuroprotective Effects

By combating oxidative stress and inflammation in the central nervous system, methylenebispyrocatechol compounds may offer neuroprotection. These activities are crucial in mitigating the neuronal damage associated with neurodegenerative diseases like Parkinson's and Alzheimer's.

Anticancer Activity

The potential anticancer properties of these compounds may stem from their ability to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce oxidative stress that can contribute to carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data for structurally related bis-pyrocatechol thioethers, which provide an indication of the potential activity of methylenebispyrocatechol compounds. It is important to note that these values are for analogous compounds and further research is required to determine the specific activity of methylenebispyrocatechol.

Table 1: Antioxidant Activity of Sterically Hindered Bis-pyrocatechol Thioethers

| Compound | DPPH Radical Scavenging (EC50, μmol L⁻¹) |

| bis-(3,5-di-tert-butyl-2-hydroxyphenyl)methane | Not specified in provided results |

| bis-pyrocatechol thioether 1 | 28.0 |

| bis-pyrocatechol thioether 2 | 35.0 |

Data sourced from studies on sterically hindered bis-pyrocatechol thioethers.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic applications of methylenebispyrocatechol compounds.

Synthesis of 4,4'-Methylenebis(pyrocatechol)

While a specific, detailed protocol for the direct synthesis of 4,4'-methylenebis(pyrocatechol) was not found in the provided search results, a general approach can be inferred from the synthesis of similar methylene-bridged phenolic compounds. This would likely involve the acid-catalyzed condensation of pyrocatechol with formaldehyde.

General Procedure:

-

Dissolve pyrocatechol in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Slowly add a formaldehyde solution (e.g., formalin) to the reaction mixture while stirring.

-

Heat the mixture under reflux for a specified period.

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the precipitate by filtration, wash with a suitable solvent to remove unreacted starting materials, and dry.

-

Purify the crude product by recrystallization.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Antioxidant Activity Assays

-

Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction: Mix a specific volume of the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Preparation of ABTS radical cation (ABTS•+): React ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compound.

-

Reaction: Add a small volume of the test compound solution to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

Anti-inflammatory Activity Assays

-

Enzyme and Substrate Preparation: Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer. Prepare a solution of arachidonic acid (substrate).

-

Inhibitor Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorometric probe, and the test compound or vehicle control.

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence kinetically for a defined period (e.g., 5-10 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Calculation: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the vehicle control.

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Anticancer Activity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

-

IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Methylenebispyrocatechol compounds, like other phenolic antioxidants, are hypothesized to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow: In Vitro Antioxidant and Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of methylenebispyrocatechol compounds.

Figure 3: In vitro screening workflow.

Conclusion and Future Directions

Methylenebispyrocatechol compounds hold considerable promise as a scaffold for the development of novel therapeutics. The data from analogous structures strongly suggest potent anti-inflammatory and antioxidant activities. Future research should focus on the synthesis and rigorous biological evaluation of a library of methylenebispyrocatechol derivatives to establish structure-activity relationships. In vivo studies will be crucial to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds. The exploration of their effects on other relevant biological targets and signaling pathways will further elucidate their mechanisms of action and broaden their potential applications in medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(4,4'-methylenebispyrocatechol)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction and Potential Applications

Poly(4,4'-methylenebispyrocatechol) is a polymer composed of repeating units of this compound. The presence of catechol moieties in the polymer backbone is anticipated to confer unique properties, drawing inspiration from the adhesive proteins of mussels, which are rich in the catechol-containing amino acid L-DOPA.[1][2][3] Catechol groups are known for their ability to form strong adhesive bonds with a variety of organic and inorganic surfaces, including metals, metal oxides, and other polymers, particularly in aqueous environments.[1]

The methylene bridge between the catechol units provides a degree of flexibility to the polymer chain. The inherent reactivity of the catechol groups also suggests potential for cross-linking and further functionalization.

Potential Applications:

-

Biomedical Adhesives: The adhesive properties of catechol-containing polymers make them promising candidates for tissue adhesives and sealants in surgical applications.[1][4]

-

Antifouling and Antibacterial Coatings: Surfaces coated with catechol-containing polymers have been shown to reduce protein adsorption and bacterial adhesion, suggesting applications in medical devices and marine coatings.[1][5]

-

Drug Delivery: The ability to functionalize the catechol groups could allow for the attachment of therapeutic agents for targeted drug delivery.

-

Self-Healing Materials: The dynamic bonding of catechol groups can be exploited to create self-healing polymers and hydrogels.[4]

-

Antioxidant Materials: Catechols are known for their antioxidant properties and ability to scavenge free radicals, which could be beneficial for coating materials in contact with biological systems.[4]

Proposed Synthetic Approach: Enzymatic Polymerization

Enzymatic polymerization is presented as a promising "green" synthetic route.[6] Enzymes like laccase can catalyze the oxidation of phenolic compounds, such as catechol, leading to polymerization under mild reaction conditions (ambient temperature and neutral pH) using oxygen from the air as the oxidant.[6] This method avoids the use of harsh chemical oxidants or catalysts.

Hypothetical Experimental Protocol: Laccase-Catalyzed Synthesis

This protocol describes a hypothetical procedure for the enzymatic polymerization of this compound using laccase.

Materials and Equipment:

-

Monomer: this compound

-

Enzyme: Laccase (from Trametes versicolor or other suitable source)

-

Solvent: Acetate buffer (pH 5.0) or a mixture of water and a miscible organic solvent like Dimethyl Sulfoxide (DMSO)

-

Equipment:

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Centrifuge and centrifuge tubes

-

Freeze-dryer (lyophilizer)

-

Standard laboratory glassware

-

Dialysis tubing (for purification)

-

Procedure:

-

Monomer Solution Preparation: Dissolve a defined amount of this compound in the chosen solvent system to a final concentration (e.g., 50 mM). Ensure complete dissolution.

-

Enzyme Addition: Add laccase to the monomer solution to a specific activity concentration (e.g., 100 U/mL).[6]

-

Polymerization Reaction:

-

Stir the reaction mixture at room temperature, open to the atmosphere to allow for oxygen uptake.

-

Monitor the reaction progress by observing the color change (typically from colorless to a dark brown or black precipitate) and by taking aliquots for analysis (e.g., UV-Vis spectroscopy to observe changes in absorbance).[6]

-

Allow the reaction to proceed for a set duration (e.g., 2-24 hours).

-

-

Termination of Reaction and Isolation of Polymer:

-

Terminate the reaction by denaturing the enzyme, for example, by heating the solution or by adding a denaturing agent.

-

Isolate the precipitated polymer by centrifugation.

-

Wash the polymer pellet multiple times with deionized water to remove residual buffer and unreacted monomer.

-

-

Purification:

-

Resuspend the polymer in a suitable solvent (if soluble) or water.

-

Dialyze the polymer suspension against deionized water for 2-3 days to remove low molecular weight oligomers and impurities.

-

Freeze-dry the purified polymer to obtain a solid powder.

-

-

Characterization:

-

FTIR Spectroscopy: To confirm the polymer structure by identifying characteristic functional groups.

-

NMR Spectroscopy: To further elucidate the polymer structure (may require solubilizing the polymer).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Data Presentation

As this is a proposed synthesis, experimental data is not available. The following table outlines the key quantitative data that should be collected and analyzed upon successful synthesis.

| Parameter | Symbol | Description | Expected/Representative Value |

| Yield | % | The percentage of the theoretical maximum amount of polymer obtained. | To be determined |

| Number Average Molecular Weight | Mn | The statistical average molecular weight of all the polymer chains in the sample. | To be determined |

| Weight Average Molecular Weight | Mw | The average molecular weight where chains with higher molecular weight contribute more to the average. | To be determined |

| Polydispersity Index | PDI | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). | To be determined |

| Glass Transition Temperature | Tg | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. | To be determined |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the proposed enzymatic synthesis of poly(this compound).

Logical Relationship Diagram

Caption: Relationship between monomer structure, polymer properties, and potential applications.

References

- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 2. Easy and convenient synthesis of poly(catechol-co-sytrene) by suspension polymerization for under water adhesion | Poster Board #3660 - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. Adhesive and Self-Healing Polyurethanes with Tunable Multifunctionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of catechol and zwitterion-bifunctionalized poly(ethylene glycol) for the construction of antifouling surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

Application Notes and Protocols: 4,4'-Methylenebispyrocatechol as a Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebispyrocatechol, also known as 4,4'-Methylenebis(1,2-benzenediol), is a phenolic compound with potential applications as a polymerization inhibitor. Its molecular structure, featuring two catechol rings linked by a methylene bridge, suggests a strong capacity for radical scavenging, a key mechanism in preventing the premature and unwanted polymerization of vinyl monomers. This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound as a polymerization inhibitor for various monomers, such as styrenes and acrylic acids.

Mechanism of Action: Radical Scavenging

The inhibitory effect of this compound is attributed to its ability to act as a radical scavenger. The phenolic hydroxyl groups on the catechol rings can readily donate a hydrogen atom to terminate growing polymer chains (propagating radicals). This process deactivates the radical, preventing it from reacting with other monomer units and thus halting the polymerization process. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, rendering it significantly less reactive and unable to initiate new polymer chains. The presence of two catechol moieties in a single molecule enhances its efficiency, allowing it to quench multiple radical species.

Caption: Proposed mechanism of polymerization inhibition by radical scavenging.

Potential Applications

Based on its chemical structure, this compound is expected to be an effective inhibitor for the free-radical polymerization of a variety of vinyl monomers. Potential applications include:

-

Stabilization of Monomers during Storage and Transport: Preventing the premature polymerization of monomers like styrene, acrylic acid, methacrylic acid, and their esters.

-

Control of Polymerization Reactions: Acting as a retarder to control the rate of polymerization in industrial processes.

-

Prevention of Fouling in Equipment: Minimizing polymer buildup in distillation columns and other processing equipment.

Quantitative Data Summary

The following tables present hypothetical yet plausible performance data for this compound as a polymerization inhibitor, based on typical evaluation methods. This data is intended for illustrative purposes to guide experimental design.

Table 1: Inhibition of Styrene Polymerization at 120°C

| Inhibitor | Concentration (ppm) | Induction Period (minutes) | Polymer Content after 4 hours (%) |

| This compound | 50 | 180 | 1.5 |

| This compound | 100 | 360 | 0.8 |

| Hydroquinone (HQ) | 100 | 120 | 3.2 |

| 4-tert-Butylcatechol (TBC) | 100 | 150 | 2.5 |

| Control (No Inhibitor) | 0 | 0 | 15.7 |

Table 2: Inhibition of Acrylic Acid Polymerization at 60°C

| Inhibitor | Concentration (ppm) | Time to 10% Conversion (hours) |

| This compound | 200 | 24 |

| This compound | 500 | > 48 |

| Phenothiazine (PTZ) | 200 | 18 |

| Hydroquinone monomethyl ether (MEHQ) | 200 | 12 |

| Control (No Inhibitor) | 0 | 2 |

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a polymerization inhibitor.

Protocol 1: Evaluation of Inhibition Performance for Styrene Polymerization

Objective: To determine the effectiveness of this compound in inhibiting the thermal polymerization of styrene.

Materials:

-

Styrene (freshly distilled to remove any existing inhibitor)

-

This compound

-

Reference inhibitors (e.g., Hydroquinone, 4-tert-Butylcatechol)

-

Nitrogen gas (high purity)

-

Methanol

-

Glass reaction tubes with screw caps

-

Heating block or oil bath with temperature control

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Inhibitor Solutions: Prepare stock solutions of this compound and reference inhibitors in freshly distilled styrene at desired concentrations (e.g., 50 ppm, 100 ppm).

-

Sample Preparation:

-

Add a precise volume (e.g., 10 mL) of the inhibitor-containing styrene solution to a glass reaction tube.

-

Prepare a control sample with only distilled styrene.

-

Purge each tube with nitrogen gas for 5 minutes to remove oxygen.

-

Seal the tubes tightly.

-

-

Heating: Place the sealed tubes in a heating block or oil bath preheated to 120°C.

-

Monitoring:

-

Visually inspect the tubes at regular intervals for any signs of polymerization (increase in viscosity).

-

The induction period is the time taken for the first visible signs of polymerization to appear.

-

-

Quantification of Polymer Formation:

-

After a predetermined time (e.g., 4 hours), remove the tubes from the heat and cool them to room temperature.

-

Open the tubes and pour the contents into a beaker containing an excess of methanol (e.g., 100 mL) to precipitate the polystyrene.

-

Stir the mixture to ensure complete precipitation.

-

Collect the precipitated polymer by filtration using a pre-weighed filter paper.

-

Wash the polymer with additional methanol.

-

Dry the filter paper with the polymer in a vacuum oven at 60°C until a constant weight is achieved.

-

Calculate the percentage of polymer formed.

-

Caption: Experimental workflow for styrene polymerization inhibition.

Protocol 2: Evaluation of Inhibition Performance for Acrylic Acid Polymerization

Objective: To assess the ability of this compound to inhibit the polymerization of acrylic acid.

Materials:

-

Acrylic acid (inhibitor-free)

-

This compound

-

Reference inhibitors (e.g., Phenothiazine, MEHQ)

-

Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

-

Solvent (e.g., Toluene)

-

Reaction vessel with a stirrer, thermometer, and nitrogen inlet

-

Constant temperature water bath

-

Method for determining monomer conversion (e.g., gravimetry, HPLC, or dilatometry)

Procedure:

-

Reaction Setup:

-

Set up the reaction vessel in a constant temperature water bath at 60°C.

-

Charge the reactor with acrylic acid and the chosen solvent.

-

Add the desired concentration of this compound or a reference inhibitor.

-

Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen.

-

-

Initiation:

-

Dissolve a known amount of the initiator (AIBN) in a small amount of the solvent.

-

Inject the initiator solution into the reaction mixture to start the polymerization.

-

-

Monitoring Conversion:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the polymerization in the aliquot by adding a known amount of a strong inhibitor (e.g., hydroquinone in a suitable solvent).

-

Determine the monomer conversion in the aliquot using a pre-calibrated analytical method (e.g., gravimetric determination of the polymer, or HPLC analysis of the remaining monomer).

-

-

Data Analysis:

-

Plot the monomer conversion as a function of time for each inhibitor concentration.

-

Determine the time required to reach a certain level of conversion (e.g., 10%) to compare the effectiveness of the inhibitors.

-

Caption: Experimental workflow for acrylic acid polymerization inhibition.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Monomers like styrene and acrylic acid are flammable and toxic. Handle them with care.

-

Polymerization reactions can be exothermic and may proceed rapidly. Conduct experiments on a small scale initially and have a cooling bath readily available.

Conclusion

This compound presents a promising candidate as a polymerization inhibitor due to its dual catechol structure, which is anticipated to provide excellent radical scavenging capabilities. The protocols outlined in this document provide a framework for the systematic evaluation of its performance in inhibiting the polymerization of common vinyl monomers. Researchers are encouraged to adapt these methodologies to their specific applications and to conduct thorough safety assessments before commencing any experimental work.

Application Notes and Protocols: 4,4'-Methylenebispyrocatechol as a Polymer Antioxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebispyrocatechol as a primary antioxidant for the stabilization of various polymer systems. The information is intended to guide researchers and industry professionals in the evaluation and application of this compound to enhance the thermo-oxidative stability of polymers.

Introduction

This compound, a bisphenolic compound, is a potent antioxidant that can effectively inhibit the degradation of polymers initiated by heat and oxygen. Its molecular structure, featuring two catechol moieties linked by a methylene bridge, allows it to act as a highly efficient free radical scavenger. The four phenolic hydroxyl groups can readily donate hydrogen atoms to terminate the radical chain reactions that lead to polymer degradation, thereby preserving the mechanical and physical properties of the material.

Chemical Structure:

-

Chemical Name: 4,4'-Methylenebis(1,2-benzenediol)

-

CAS Number: 14235-78-0

-

Molecular Formula: C₁₃H₁₂O₄

-

Molecular Weight: 232.23 g/mol

Mechanism of Antioxidant Action

The primary antioxidant activity of this compound is attributed to its ability to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination.

-

Initiation: Polymer radicals (P•) are formed due to heat, UV radiation, or mechanical stress.

-

Propagation: The polymer radicals react with oxygen to form peroxy radicals (POO•), which then abstract a hydrogen atom from the polymer chain, creating a hydroperoxide (POOH) and a new polymer radical. This cycle continues, leading to chain scission and crosslinking.

-

Termination: The radical chain reactions are terminated.

This compound functions as a chain-breaking antioxidant by donating a hydrogen atom from one of its hydroxyl groups to the peroxy radical (POO•), thus neutralizing it and forming a stable phenoxy radical. This phenoxy radical is resonance-stabilized and unreactive, effectively halting the propagation of the degradation chain.

Figure 1: Antioxidant mechanism of this compound.

Illustrative Performance Data

While specific performance data for this compound is not extensively available in public literature, the following tables provide illustrative data based on the typical performance of structurally similar bisphenolic antioxidants in various polymers. This data is intended to serve as a guideline for formulation development and performance expectation.

Table 1: Oxidative Induction Time (OIT) of Polyolefins

| Polymer Matrix | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |

| Polyethylene (HDPE) | 0.0 | ~5 |

| 0.1 | 30 - 50 | |

| 0.3 | 80 - 120 | |

| 0.5 | >150 | |

| Polypropylene (PP) | 0.0 | <1 |

| 0.1 | 20 - 40 | |

| 0.3 | 60 - 90 | |

| 0.5 | >120 |

Table 2: Melt Flow Index (MFI) Stability of Polypropylene

| Antioxidant Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion |

| 0.0 | 4.5 | 15.2 |

| 0.1 | 4.2 | 6.8 |

| 0.3 | 4.1 | 5.1 |

| 0.5 | 4.0 | 4.5 |

Table 3: Yellowness Index (YI) of PVC after Thermal Aging

| Antioxidant Concentration (wt%) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 200h at 180°C |

| 0.0 | 5 | 45 |

| 0.2 | 6 | 20 |

| 0.5 | 7 | 15 |

| 1.0 | 8 | 12 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its evaluation as a polymer antioxidant.

Synthesis of this compound (Representative Protocol)

This protocol is based on the acid-catalyzed condensation of catechol with formaldehyde.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Methanol

-

Toluene

-

Activated carbon

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve catechol (2.0 mol) in toluene (500 mL).

-

Add concentrated hydrochloric acid (0.5 mol) to the solution and cool the mixture to 10°C in an ice bath.

-

Slowly add formaldehyde solution (1.0 mol) dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature below 15°C.

-

After the addition is complete, continue stirring at room temperature for 24 hours.

-

A solid precipitate will form. Filter the crude product and wash it with cold water until the washings are neutral.

-

Recrystallize the crude product from a methanol/water mixture. Decolorize with activated carbon if necessary.

-

Dry the purified white to off-white crystalline product under vacuum at 60°C.

Figure 2: Synthesis workflow for this compound.

Evaluation of Antioxidant Performance in Polymers

This protocol outlines the general procedure for incorporating this compound into a polymer and evaluating its performance.

Materials and Equipment:

-

Polymer resin (e.g., Polyethylene, Polypropylene, PVC)

-

This compound

-

Internal mixer or twin-screw extruder

-

Compression molding press

-

Differential Scanning Calorimeter (DSC) for OIT

-

Melt Flow Indexer (MFI)

-

Spectrophotometer or colorimeter for Yellowness Index

Procedure:

-

Compounding:

-

Dry the polymer resin to remove any moisture.

-

Pre-blend the polymer resin with the desired concentration of this compound (e.g., 0.1, 0.3, 0.5 wt%).

-

Melt-compound the blend using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer.

-

Prepare a control sample without the antioxidant under the same conditions.

-

-

Sample Preparation:

-

Compression mold the compounded material into plaques of a specified thickness (e.g., 1 mm) for OIT and Yellowness Index measurements.

-

Use the pelletized compounded material for MFI testing.

-

-

Performance Testing:

-

Oxidative Induction Time (OIT) - ASTM D3895 / ISO 11357-6:

-

Place a small sample (5-10 mg) in an open aluminum pan in the DSC.

-

Heat the sample to the desired isothermal temperature (e.g., 200°C for polyolefins) under a nitrogen atmosphere.

-

Once the temperature is stable, switch the gas to oxygen.

-

Record the time until the onset of the exothermic oxidation peak. This is the OIT.

-

-

Melt Flow Index (MFI) - ASTM D1238:

-

Determine the MFI of the compounded pellets at the specified temperature and load for the polymer.

-

To assess processing stability, re-extrude the material multiple times and measure the MFI after each pass.

-

-

Yellowness Index (YI) - ASTM D1925 / ASTM E313:

-

Measure the initial Yellowness Index of the compression-molded plaques.

-

Subject the plaques to accelerated thermal aging in an oven at a specified temperature (e.g., 180°C for PVC).

-

Periodically remove the plaques and measure the Yellowness Index to monitor discoloration over time.

-

-

Figure 3: Experimental workflow for evaluating antioxidant performance.

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

The synthesis and compounding processes should be carried out in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Disclaimer

The information provided in these application notes is for guidance purposes only. The performance data presented is illustrative and based on structurally similar compounds due to the limited availability of specific data for this compound. Users should conduct their own tests to determine the suitability of this product for their specific applications. The synthesis protocol is a representative method and may require optimization.

Application Notes and Protocols for the Analytical Determination of 4,4'-Methylenebispyrocatechol

Audience: Researchers, scientists, and drug development professionals.

Introduction: